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Compound of Interest

5-(2-Fluorophenyl)furan-2-
Compound Name:
carboxylic acid

cat. No.: B1300832

This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)-2-furoic acid, a
synthetic organic compound with potential applications in drug discovery and development.
This document is intended for researchers, scientists, and professionals in the pharmaceutical
and chemical industries.

Chemical Properties

5-(2-fluorophenyl)-2-furoic acid is a derivative of 2-furoic acid, featuring a 2-fluorophenyl
substituent at the 5-position of the furan ring. The presence of the fluorine atom can
significantly influence the compound's physicochemical and biological properties, including its
lipophilicity, metabolic stability, and binding affinity to biological targets.

Property Value Source

5-(2-fluorophenyl)furan-2- ) )
IUPAC Name ] ] Sigma-Aldrich
carboxylic acid

CAS Number 353761-02-1 Sigma-Aldrich
Molecular Formula C11H7FOs PubChem
Molecular Weight 206.17 g/mol Sigma-Aldrich

GRMHOKHCKXBRIB- , _
InChl Key Sigma-Aldrich[1]
UHFFFAOYSA-N
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Synthesis

The synthesis of 5-(2-fluorophenyl)-2-furoic acid can be achieved through a palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming
carbon-carbon bonds is adaptable for the synthesis of various 5-aryl-2-furoic acid derivatives.
[21[31[4115]16]171[8][9] A plausible synthetic route starts from a halogenated furan derivative, such
as methyl 5-bromofuran-2-carboxylate, which is coupled with 2-fluorophenylboronic acid. The
resulting ester is then hydrolyzed to yield the final carboxylic acid product.
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Caption: Synthetic workflow for 5-(2-fluorophenyl)-2-furoic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura
Coupling

This protocol is adapted from the synthesis of a structurally related compound, 5-(4-
nitrophenyl)furan-2-carboxylic acid.[2]

Step 1: Synthesis of Methyl 5-(2-fluorophenyl)furan-2-carboxylate

» To a reaction vessel, add methyl 5-bromofuran-2-carboxylate (1.0 eq), 2-fluorophenylboronic
acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0)
(0.05 eq).

¢ Add a solvent system of 1,4-dioxane and an agueous solution of a base, such as 2M sodium
carbonate (2.0 eq).

e Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) and heat to
approximately 90°C with stirring.

¢ Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, cool the mixture to room temperature and filter through a pad of celite.
o Extract the filtrate with an organic solvent (e.g., ethyl acetate).

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield methyl 5-(2-
fluorophenyl)furan-2-carboxylate.

Step 2: Hydrolysis to 5-(2-fluorophenyl)-2-furoic acid

¢ Dissolve the methyl 5-(2-fluorophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol
and water.
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e Add an excess of a base, such as sodium hydroxide (3.0 eq), to the solution.
e Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).
e Cool the reaction mixture and remove the methanol under reduced pressure.

 Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCI) to precipitate the
carboxylic acid.

o Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain
5-(2-fluorophenyl)-2-furoic acid.

Potential Biological Activities

While specific biological data for 5-(2-fluorophenyl)-2-furoic acid is not extensively available in
the public domain, the broader class of 5-aryl-2-furoic acid derivatives has shown promise in
several therapeutic areas.

Antimicrobial Activity

Derivatives of 5-phenyl-2-furoic acid have been synthesized and evaluated for their
antimicrobial properties. For instance, a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid
derivatives demonstrated potent activity against both Gram-positive (e.g., Staphylococcus
aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as
the pathogenic fungus Candida albicans.[10] The mechanism of action is likely multifaceted but
may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Further screening of 5-(2-fluorophenyl)-2-furoic acid against a panel of pathogenic microbes is
warranted to determine its specific antimicrobial spectrum and potency.

Urotensin-ll Receptor Antagonism

Urotensin-1l (U-11) is a potent vasoconstrictor peptide implicated in the pathophysiology of
cardiovascular diseases.[11][12][13] The urotensin-1l receptor (UT) is a G-protein coupled
receptor (GPCR) that, upon activation, initiates a signaling cascade leading to physiological
responses such as vasoconstriction and cell proliferation.[13] Antagonists of the UT receptor
are being investigated as potential therapeutics for conditions like hypertension and heart
failure.[11][13] Notably, a series of 5-aryl-furan-2-carboxamide derivatives have been identified
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as potent UT receptor antagonists. This suggests that the 5-aryl-2-furoic acid scaffold is a
promising starting point for the development of such antagonists.
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Caption: Hypothetical signaling pathway of Urotensin-II and its antagonism.

Spectroscopic Data (Reference)

While specific spectroscopic data for 5-(2-fluorophenyl)-2-furoic acid is not readily available, the
following data for the parent compound, 2-furoic acid, can be used as a reference for spectral
interpretation.

H NMR of 2-Furoic Acid (400 MHz, DMSO-ds):
e 57.90(dd, J = 1.6, 0.8 Hz, 1H)

e 57.22(dd, J = 3.5, 0.8 Hz, 1H)

e 36.64 (dd, J = 3.5, 1.7 Hz, 1H)

e 513.2 (brs, 1H, COOH)

13C NMR of 2-Furoic Acid (100 MHz, DMSO-de):

6 159.8

0 147.4

0 145.4

0 118.2

0 112.5

IR Spectrum of 2-Furoic Acid (KBr pellet, cm~1):
e Broad O-H stretch from the carboxylic acid (~3000 cm~1)
e C=0 stretch from the carboxylic acid (~1700 cm~1)

e C=C and C-O stretches from the furan ring (in the fingerprint region)
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Conclusion

5-(2-fluorophenyl)-2-furoic acid is a compound of interest for further investigation, particularly in
the fields of antimicrobial and cardiovascular drug discovery. The synthetic route via Suzuki-
Miyaura coupling is well-established for this class of compounds, allowing for its accessible
synthesis and the generation of analogues for structure-activity relationship studies. Future
research should focus on the detailed biological evaluation of this compound to elucidate its
specific mechanisms of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 5-(2-fluorophenyl)-2-
furoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300832#iupac-name-5-2-fluorophenyl-2-furoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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